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Introduction
Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid found in the Cannabis sativa

plant. As a propyl analog of cannabidiol (CBD), it has garnered significant interest for its

therapeutic potential, particularly in the management of neurological and neurodevelopmental

disorders such as epilepsy and Autism Spectrum Disorder. As CBDV progresses through the

drug development pipeline, a thorough understanding of its preclinical safety and toxicology

profile is paramount for regulatory approval and clinical translation. This technical guide

provides a comprehensive overview of the current state of knowledge regarding the preclinical

safety of CBDV, summarizing key in vivo and in vitro toxicology studies. Due to the limited

publicly available data for CBDV in certain areas of toxicology, this guide also references data

on the closely related compound, cannabidiol (CBD), as a comparative benchmark, while

clearly delineating the findings for each compound.

Pharmacology and Mechanism of Action
CBDV's pharmacological activity is multifaceted and does not primarily involve the cannabinoid

CB1 and CB2 receptors, which explains its lack of psychoactive effects. Its anticonvulsant and

other therapeutic effects are thought to be mediated through various targets.

A key mechanism of action for CBDV is its interaction with the Transient Receptor Potential

(TRP) channels. It has been shown to be an agonist of TRPV1, TRPV2, and TRPA1 channels.
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[1] The activation and subsequent desensitization of these channels, particularly TRPV1, are

believed to contribute to the reduction of neuronal hyperexcitability, a hallmark of epilepsy.[1]

Furthermore, the anticonvulsant effects of CBDV appear to be dependent on TRPV1

expression, with its efficacy being attenuated in TRPV1 knockout mice.[2]

Recent studies have also identified the Toll-like receptor 4 (TLR4) co-receptor MD2 as a direct

binding target for CBDV. By acting as a TLR4 antagonist, CBDV can inhibit neuroinflammation,

which is increasingly implicated in the pathophysiology of various neurological disorders.

In Vivo Toxicology
Acute and Repeated-Dose Toxicity
Comprehensive repeated-dose oral toxicity studies for CBDV in accordance with OECD

guidelines are not extensively available in the public domain. However, a 14-day study in rats

indicated that minor cannabinoids, including CBDV, were generally well-tolerated. While some

statistically significant changes in body weight were observed, these did not correlate with food

consumption, and there were no treatment-related deaths or major adverse effects noted.[3]

For comparative purposes, a 90-day repeated-dose oral toxicity study of a CBD-rich hemp oil in

rats determined a No-Observed-Adverse-Effect Level (NOAEL) of 175 mg/kg bw/day, which

was the highest dose tested. The study noted slight increases in liver and adrenal weights,

which were considered adaptive responses rather than toxicologically relevant findings.[4]

Table 1: Summary of Repeated-Dose Oral Toxicity Studies
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Not

Established
[3]

CBD-rich

hemp oil
Rat 90 days

Slight, non-

toxicologically

relevant

increases in

liver and

adrenal

weights.

175 [4]

Neurotoxicity
In a study evaluating the impact of CBDV on acute neurotoxicity in immature rats, treatment

with doses up to 200 mg/kg generally avoided the induction of neuronal degeneration.[2][5]

This favorable safety profile in the developing brain is a significant finding, especially

considering its potential application in early life seizures.[2][5]

Genetic Toxicology
The genotoxic potential of CBDV has been investigated in a number of in vitro assays.

Ames Test (Bacterial Reverse Mutation Assay)
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While specific Ames test results for pure CBDV are not readily available in the cited literature, a

study on a CBD-rich hemp extract reported no mutagenic activity in a bacterial reverse

mutation assay.[4]

In Vitro Micronucleus Assay
In human lymphoblastoid TK6 cells, CBDV alone did not induce micronuclei formation.

However, upon metabolic activation with an S9 mix, an increase in micronuclei was observed.

[6][7] This suggests that metabolites of CBDV may have genotoxic potential.

DNA Damage Assays
Studies using the single-cell gel electrophoresis (SCGE) or comet assay have shown that

CBDV can induce DNA damage in human-derived cell lines (HepG2 and TR146) at low

concentrations (≥ 0.2 µM).[8] This effect was observed to be dose-dependent.[9] The presence

of liver enzymes (S9 mix) was found to increase the genotoxic activity of CBDV in these

assays, again pointing towards the role of metabolites.[8]

Table 2: Summary of In Vitro Genotoxicity Studies for CBDV
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Assay Cell Line
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Concentrati
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Micronucleus
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With Positive Not specified [6][7]
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Not specified Positive ≥ 0.2 µM [8]

DNA Damage
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DNA Damage
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With
Increased
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Not specified [8]

Reproductive and Developmental Toxicology
Specific reproductive and developmental toxicity studies for CBDV following OECD guidelines

(e.g., OECD 414, 421) are not currently available in the public literature.

For comparison, an OECD 421 compliant study on CBD in rats identified a NOAEL of 100

mg/kg-bw/d for F0 systemic toxicity and female reproductive toxicity, and for F1 neonatal and

generation toxicity. The NOAEL for F0 male reproductive toxicity was 300 mg/kg-bw/d.[10][11]

At the high dose of 300 mg/kg-bw/d, severe maternal toxicity, including mortality and decreased

body weight, was observed.[10][11]

Safety Pharmacology
Dedicated safety pharmacology studies for CBDV, as per the ICH S7A and S7B core battery,

which assess effects on the cardiovascular, respiratory, and central nervous systems, have not
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been published in detail.

Preclinical studies on the anticonvulsant effects of CBDV in rodents have not reported adverse

motor effects at therapeutic doses.[12] Furthermore, CBDV is characterized as a non-

psychoactive phytocannabinoid, indicating a lack of central nervous system effects typical of

THC.[13]

For context, studies on CBD have shown no observed effects on the cardiovascular and

respiratory systems of the rat at a dose of 1 mg/kg, i.v.[14]

Experimental Protocols
Repeated-Dose Oral Toxicity Study (General Protocol
based on OECD 407)
A standardized 28-day (subacute) or 90-day (subchronic) repeated-dose oral toxicity study in

rodents is a cornerstone of preclinical safety assessment.

Test System: Typically, Sprague-Dawley or Wistar rats are used, with an equal number of

males and females per group (e.g., 10/sex/group).

Dose Administration: The test substance is administered daily by oral gavage at a minimum

of three dose levels, plus a vehicle control group.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are recorded weekly.

Clinical Pathology: At the end of the study, blood samples are collected for hematology and

clinical chemistry analysis.

Pathology: A full necropsy is performed on all animals. The weights of key organs (e.g., liver,

kidneys, brain, spleen, heart, adrenal glands, testes, ovaries) are recorded. Tissues are

preserved for histopathological examination.

Endpoint Analysis: The study aims to identify any target organs of toxicity and determine a

No-Observed-Adverse-Effect Level (NOAEL).
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In Vitro Micronucleus Assay (General Protocol based on
OECD 487)
This assay is a key component of the in vitro genotoxicity testing battery.

Test System: A suitable mammalian cell line, such as human lymphoblastoid TK6 cells, is

used.

Treatment: Cells are exposed to at least three concentrations of the test substance, along

with negative (vehicle) and positive controls, both with and without an exogenous metabolic

activation system (S9 mix).

Micronucleus Formation: Following treatment, cells are cultured to allow for cell division.

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which

makes scoring of micronuclei more accurate.

Scoring: Cells are harvested, fixed, and stained. The frequency of micronucleated cells is

determined by microscopic analysis.

Endpoint Analysis: A substance is considered positive if it induces a concentration-

dependent increase in the frequency of micronucleated cells.

Visualizations
Experimental Workflow for Preclinical Safety
Assessment of CBDV
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Preclinical Safety Assessment Workflow for CBDV
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Caption: A generalized workflow for the preclinical safety and toxicology evaluation of a new

chemical entity like CBDV.
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Caption: Proposed pathway for CBDV-induced genotoxicity, highlighting the role of metabolic

activation.

Conclusion
The available preclinical data suggests that cannabidivarin is a non-psychoactive compound

with a generally favorable safety profile, particularly concerning acute neurotoxicity. In vivo

studies in rodents have not indicated significant adverse effects at therapeutically relevant

doses. However, the in vitro genotoxicity findings, specifically the induction of micronuclei and

DNA damage following metabolic activation, warrant further investigation to understand the

potential risk to humans.

Significant data gaps remain in the public domain for CBDV, especially concerning repeated-

dose systemic toxicity, reproductive and developmental toxicity, and dedicated safety

pharmacology studies. While data from its close analog, CBD, can provide some context, direct

evidence for CBDV is crucial for a comprehensive risk assessment. As research into the

therapeutic applications of CBDV continues, further robust, guideline-compliant preclinical

toxicology studies are essential to fully characterize its safety profile and support its potential

clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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